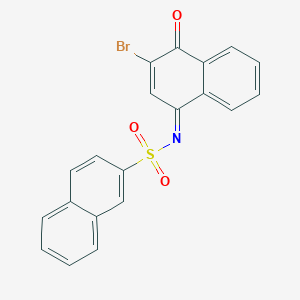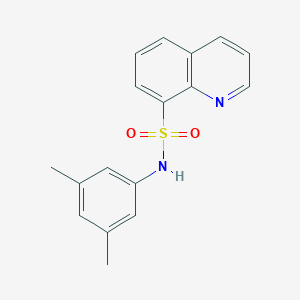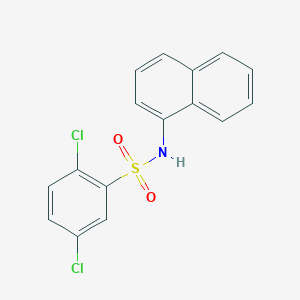
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has a unique chemical structure that makes it a valuable tool for studying biological processes.
作用機序
The mechanism of action of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is not well understood. However, it is thought to work by binding to specific sites on enzymes or proteins, thereby inhibiting their activity or disrupting their interactions with other molecules.
Biochemical and Physiological Effects:
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in lab experiments is its ability to selectively inhibit the activity of enzymes and proteins. This makes it a valuable tool for studying the role of specific enzymes and proteins in biological processes. However, one limitation of using this compound is that it may not be suitable for use in vivo due to its potential toxicity.
将来の方向性
There are several future directions for research on N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research is the development of new applications for this compound, such as in the treatment of neurological disorders or cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
合成法
The synthesis of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves several steps. The first step is the synthesis of 3-bromo-4-hydroxy-1(4H)-naphthalenone, which is then reacted with 2-naphthalenesulfonamide to form the final product. The synthesis of this compound is relatively straightforward and can be done using standard laboratory techniques.
科学的研究の応用
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been used in a variety of scientific research applications. One of the most common applications is in the study of enzyme inhibitors. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been used in the study of protein-protein interactions and has been shown to disrupt the interaction between two proteins involved in cancer cell growth.
特性
分子式 |
C20H12BrNO3S |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
(NE)-N-(3-bromo-4-oxonaphthalen-1-ylidene)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H12BrNO3S/c21-18-12-19(16-7-3-4-8-17(16)20(18)23)22-26(24,25)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H/b22-19+ |
InChIキー |
BAWKTFNZWIXBKX-ZBJSNUHESA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C/3\C=C(C(=O)C4=CC=CC=C43)Br |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)Br |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)

